

An In-depth Technical Guide to Methyl 3-aminofuran-2-carboxylate

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Compound of Interest

Compound Name: Methyl 3-aminofuran-2-carboxylate

Cat. No.: B1388530

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminofuran-2-carboxylate (CAS Number: 956034-04-1) is a versatile heterocyclic building block of significant interest in the fields of organic synthesis and medicinal chemistry. [1] Its unique structure, featuring a furan ring substituted with both an amino and a methyl ester group, provides multiple points for chemical modification, making it a valuable precursor for the synthesis of more complex molecular architectures.[2] The furan scaffold is a common motif in a variety of biologically active compounds, and the strategic placement of the amino and ester functionalities on this core allows for the construction of diverse molecular libraries for drug discovery and development.[3][4] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this important chemical intermediate.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of **Methyl 3-aminofuran-2-carboxylate** is presented in the table below.

Property	Value	Source
CAS Number	956034-04-1	[1]
Molecular Formula	C ₆ H ₇ NO ₃	[1]
Molecular Weight	141.12 g/mol	[1]
Appearance	Expected to be a solid	General
Purity	Commercially available up to >98%	[5]

Spectral Characterization

Detailed spectral data for **Methyl 3-aminofuran-2-carboxylate** is not widely published.

However, based on the analysis of closely related structures and fundamental principles of spectroscopy, the following characteristics can be anticipated:

- **¹H NMR:** The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the protons on the furan ring, the amino group, and the methyl ester. A patent for the closely related methyl 4-aminofuran-2-carboxylate hydrochloride shows signals for the furan protons as doublets around 7.24 and 6.8 ppm, the amino protons as a broad singlet, and the methyl ester protons as a singlet around 3.75 ppm.[\[6\]](#) Similar chemical shifts would be expected for the title compound.
- **¹³C NMR:** The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the ester is expected to appear downfield (around 160-170 ppm). The carbons of the furan ring will have characteristic shifts, with those bonded to heteroatoms appearing at lower field.[\[7\]](#)[\[8\]](#)
- **Infrared (IR) Spectroscopy:** The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-O and C-N stretching vibrations.[\[9\]](#)
- **Mass Spectrometry (MS):** Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 141.12). Fragmentation

patterns would likely involve the loss of the methoxy group from the ester or other characteristic cleavages of the furan ring.

Synthesis of Methyl 3-aminofuran-2-carboxylate

The synthesis of substituted 3-aminofuran-2-carboxylates has been efficiently achieved through a method developed by Redman et al.^[5] While this method was initially reported for 5-substituted analogs, the principles can be adapted for the synthesis of the unsubstituted **Methyl 3-aminofuran-2-carboxylate**. The proposed synthetic strategy involves the reaction of an appropriate α -cyanoketone precursor with methyl glyoxylate under Mitsunobu conditions to form a vinyl ether, which then undergoes a base-mediated cyclization to yield the desired 3-aminofuran.

Conceptual Framework of the Synthesis

The key to this synthesis is the formation of a crucial C-O bond to construct the furan ring. The Mitsunobu reaction is an excellent choice for this transformation as it allows for the coupling of an alcohol (in this case, an enol or its equivalent) with a pronucleophile under mild, neutral conditions. The subsequent intramolecular cyclization is a Thorpe-Ziegler type reaction, where the nitrile group is attacked by an in-situ generated carbanion, leading to the formation of the aminofuran ring system.

Detailed Experimental Protocol

This protocol is an adapted procedure based on the work of Redman et al. for the synthesis of 5-substituted 3-aminofuran-2-carboxylate esters.^[5]

Materials and Reagents:

- 3-oxopropanenitrile (Malononitrile monoaldehyde)
- Methyl glyoxylate
- Triphenylphosphine (PPh_3)
- Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
- Sodium hydride (NaH), 60% dispersion in mineral oil

- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Diethyl ether (Et₂O)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for chromatography

Procedure:**Step 1: Mitsunobu Reaction to form the Vinyl Ether Intermediate**

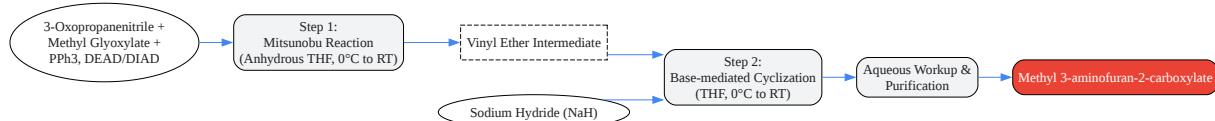
- To a stirred solution of triphenylphosphine (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DEAD or DIAD (1.2 eq.) dropwise.
- After stirring for 15 minutes, add a solution of methyl glyoxylate (1.1 eq.) in anhydrous THF.
- Continue stirring for another 15 minutes, then add a solution of 3-oxopropanenitrile (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Base-mediated Cyclization to **Methyl 3-aminofuran-2-carboxylate**

- Cool the reaction mixture from Step 1 to 0 °C.
- Carefully add sodium hydride (2.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

- After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the vinyl ether intermediate.
- Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Partition the mixture between ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford **Methyl 3-aminofuran-2-carboxylate**.

Synthetic Workflow Diagram



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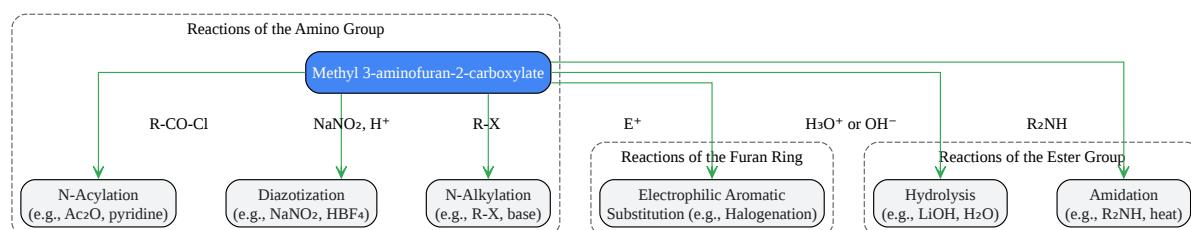
Caption: Synthetic workflow for **Methyl 3-aminofuran-2-carboxylate**.

Reactivity and Chemical Transformations

The chemical reactivity of **Methyl 3-aminofuran-2-carboxylate** is dictated by the interplay of its three functional groups: the furan ring, the primary amino group, and the methyl ester.

- The Furan Ring: The furan ring is an electron-rich aromatic system, susceptible to electrophilic substitution. However, the directing effects of the amino and ester groups will influence the regioselectivity of such reactions.
- The Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The nucleophilicity of the amino group can be modulated by the electron-withdrawing effect of the adjacent ester group. For certain reactions, protection of the amino group may be necessary.[10]
- The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or converted to other functional groups such as amides.

Key Chemical Transformations



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Caption: Key chemical transformations of **Methyl 3-aminofuran-2-carboxylate**.

Example Protocol: Diazotization and Fluorination (Balz-Schiemann type reaction)

This protocol illustrates a potential transformation of the amino group, based on established methodologies for similar substrates.

Materials and Reagents:

- **Methyl 3-aminofuran-2-carboxylate**
- Tetrafluoroboric acid (HBF₄), 48% aqueous solution
- Sodium nitrite (NaNO₂)
- Anhydrous diethyl ether
- Anhydrous toluene

Procedure:

- In a suitable flask, dissolve **Methyl 3-aminofuran-2-carboxylate** in tetrafluoroboric acid at 0 °C.
- Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0 and 5 °C.
- Stir the mixture at 0 °C for 1 hour to form the diazonium tetrafluoroborate salt as a precipitate.
- Collect the precipitate by filtration, wash with cold water and cold diethyl ether, and dry under vacuum.
- Thermally decompose the dried diazonium salt in a suitable high-boiling solvent like toluene to yield Methyl 3-fluorofuran-2-carboxylate.
- Purify the product by column chromatography.

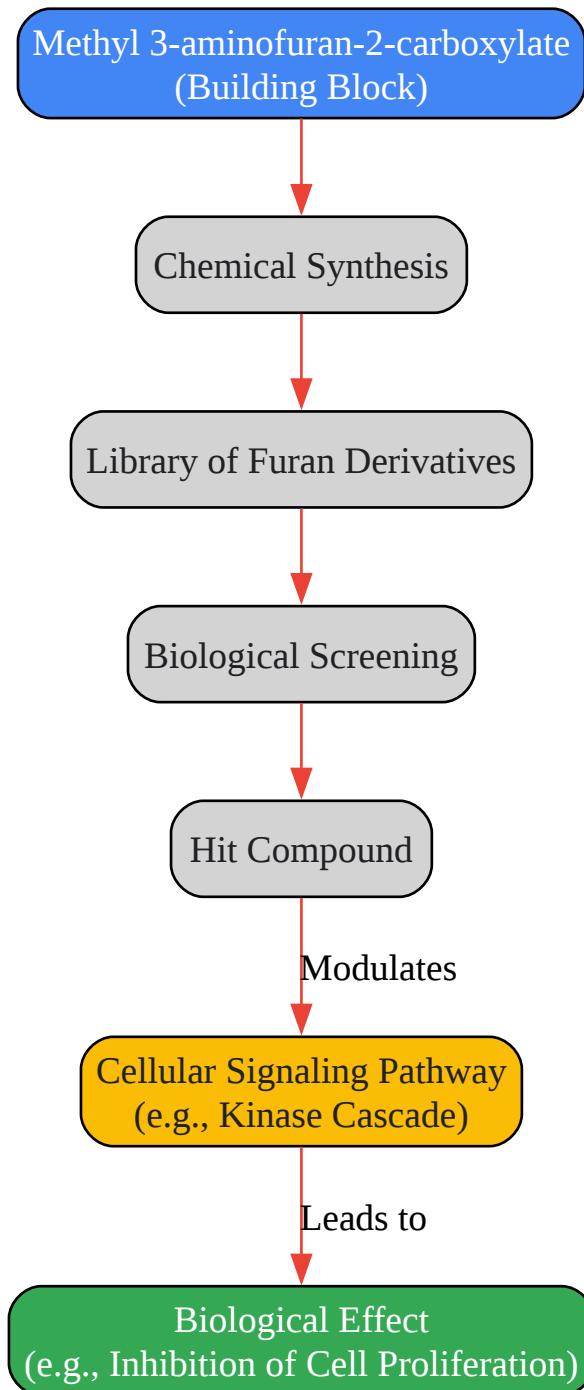
Applications in Research and Drug Development

The 3-aminofuran-2-carboxylate scaffold is a valuable pharmacophore in medicinal chemistry. Derivatives of this and related structures, such as aminobenzofurans, have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[\[3\]](#)[\[4\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- As a Scaffold for Bioactive Molecules: The presence of orthogonal functional groups (amine and ester) allows for the divergent synthesis of libraries of compounds for high-throughput screening. The furan core can act as a bioisostere for other aromatic systems, such as benzene or thiophene, offering a means to modulate the physicochemical and pharmacokinetic properties of a lead compound.
- Antimicrobial and Anticancer Potential: Furan-containing compounds have shown promise as antimicrobial and anticancer agents.^[12] For instance, some benzofuran derivatives exhibit significant cytotoxic activity against human cancer cell lines.^[3] The 3-aminofuran-2-carboxylate moiety can serve as a starting point for the synthesis of novel analogs with potentially enhanced or novel biological activities.

Potential Signaling Pathway Modulation

Given the broad range of biological activities observed in furan and benzofuran derivatives, molecules synthesized from **Methyl 3-aminofuran-2-carboxylate** could potentially interact with various cellular signaling pathways. For example, some heterocyclic compounds are known to inhibit protein kinases, which are crucial regulators of cell signaling.



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Caption: Hypothetical workflow from building block to biological effect.

Safety and Handling

Methyl 3-aminofuran-2-carboxylate should be handled in a well-ventilated fume hood by personnel trained in chemical laboratory safety. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

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